1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 727977-57-3
VCID: VC17424781
InChI: InChI=1S/C21H23N3O2/c1-15-6-5-11-24-18(14-23-12-9-17(10-13-23)21(25)26)19(22-20(15)24)16-7-3-2-4-8-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26)
SMILES:
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol

1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

CAS No.: 727977-57-3

Cat. No.: VC17424781

Molecular Formula: C21H23N3O2

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid - 727977-57-3

Specification

CAS No. 727977-57-3
Molecular Formula C21H23N3O2
Molecular Weight 349.4 g/mol
IUPAC Name 1-[(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Standard InChI InChI=1S/C21H23N3O2/c1-15-6-5-11-24-18(14-23-12-9-17(10-13-23)21(25)26)19(22-20(15)24)16-7-3-2-4-8-16/h2-8,11,17H,9-10,12-14H2,1H3,(H,25,26)
Standard InChI Key NCZHIHKNFIGYIR-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CN2C1=NC(=C2CN3CCC(CC3)C(=O)O)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Imidazo[1,2-a]pyridine Core: A bicyclic heteroaromatic system with a methyl group at the 8-position and a phenyl substituent at the 2-position. This moiety contributes to the molecule’s planar rigidity and electron-rich character, enabling interactions with biological targets via π-π stacking and hydrogen bonding .

  • Piperidine Ring: A six-membered aliphatic amine ring substituted at the 4-position with a carboxylic acid group. The piperidine component introduces conformational flexibility and basicity, while the carboxylic acid enhances water solubility and provides a site for derivatization .

  • Methylene Linker: A CH2-\text{CH}_2- bridge connecting the imidazo[1,2-a]pyridine and piperidine moieties, facilitating spatial orientation between the two aromatic systems.

Key Physical Properties

PropertyValueSource
CAS Registry Number727977-57-3
Molecular FormulaC21H23N3O2\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{2}
Molecular Weight349.43 g/mol
Purity (Commercial)97–98%

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of 1-((8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid typically involves multi-step protocols, with palladium-catalyzed cross-coupling reactions playing a central role. A representative pathway includes:

  • Formation of the Imidazo[1,2-a]pyridine Core: Cyclocondensation of 2-aminopyridine derivatives with α-bromoketones under basic conditions yields the 8-methyl-2-phenylimidazo[1,2-a]pyridine intermediate.

  • Methylene Bridging: Reacting the imidazo[1,2-a]pyridine with piperidine-4-carboxylic acid in N,N-dimethylacetamide\text{N,N-dimethylacetamide} at 100°C facilitates nucleophilic substitution, forming the methylene linkage.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound, with yields dependent on reaction optimization.

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the imidazo[1,2-a]pyridine core can impede coupling reactions, necessitating high-temperature conditions.

  • Acid Sensitivity: The carboxylic acid group requires protection (e.g., esterification) during synthetic steps to prevent side reactions .

Chemical Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The 4-carboxylic acid group undergoes characteristic reactions:

  • Esterification: Treatment with alcohols in the presence of H2SO4\text{H}_2\text{SO}_4 yields esters, enhancing lipid solubility for biological assays .

  • Amide Formation: Coupling with amines via carbodiimide reagents (e.g., EDC) produces amide derivatives, a common strategy in prodrug design.

Imidazo[1,2-a]pyridine Electrophilicity

The electron-rich aromatic system participates in electrophilic substitution, with halogenation (e.g., bromination at the 6-position) enabling further functionalization . Oxidative ring-opening reactions using KMnO4\text{KMnO}_4 have been reported for related compounds, though this remains unexplored for the target molecule.

Piperidine Modifications

  • N-Alkylation: Quaternary ammonium salts form via alkylation of the piperidine nitrogen, altering physicochemical properties .

  • Ring Expansion: Under strong acidic conditions, the piperidine ring may undergo rearrangement, though this is typically undesired in synthesis.

SupplierPurityPrice (per gram)
American Custom Chemicals98%$1,068.38
AHH98%$270
Chemenu97%$551

Data sourced from 2021 pricing catalogs .

Research Applications

  • Medicinal Chemistry: Serves as a scaffold for developing kinase inhibitors and anti-inflammatory agents .

  • Biochemical Probes: Fluorescent tagging of the carboxylic acid group enables target engagement studies in cellular assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator